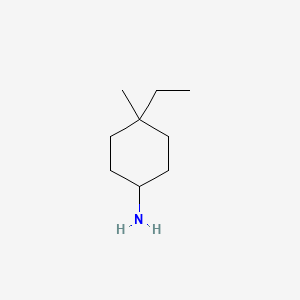

4-Ethyl-4-methylcyclohexan-1-amine

Description

Significance of Cyclohexanamine Scaffolds in Modern Organic Synthesis and Chemical Research

The cyclohexanamine scaffold is a ubiquitous structural motif found in a multitude of biologically active molecules and serves as a critical building block in organic synthesis. Its prevalence stems from the unique three-dimensional arrangement it offers, which can be crucial for molecular recognition and interaction with biological targets. In medicinal chemistry, this scaffold is a key component in the design of pharmaceutical agents. Furthermore, chiral cyclohexanamines are extensively used as resolving agents for racemic mixtures and as foundational components for the synthesis of chiral ligands and catalysts, which are indispensable for asymmetric synthesis—a field dedicated to creating stereochemically pure compounds. The reactivity of the amine group allows for a wide array of chemical transformations, enabling its incorporation into larger, more complex structures.

Overview of 4-Ethyl-4-methylcyclohexan-1-amine as a Representative Model Compound

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1376287-82-9 |

| Molecular Formula | C9H19N |

| IUPAC Name | This compound |

Data sourced from multiple chemical suppliers and databases. achemblock.combldpharm.com

Evolution of Synthetic Strategies for Alicyclic Amines

The synthesis of alicyclic amines, including substituted cyclohexanamines, has undergone significant evolution, driven by the demand for efficiency, selectivity, and sustainability.

Historically, a primary method for preparing primary amines like this compound is the reductive amination of a corresponding ketone. In this case, 4-ethyl-4-methylcyclohexan-1-one would be treated with ammonia (B1221849) in the presence of a reducing agent. smolecule.comsynblock.com Classical reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., H2 over a palladium catalyst). organic-chemistry.org This method is robust and widely applicable, forming the imine intermediate which is then reduced in situ to the desired amine.

More recent advancements in synthetic chemistry have focused on developing more sophisticated and environmentally benign methods. These include:

Catalytic C-H Amination: Direct functionalization of C-H bonds represents a highly atom-economical approach. Modern catalysis, often employing transition metals like rhodium, iridium, or cobalt, has enabled the direct installation of an amine group onto an activated or unactivated C-H bond of a cyclohexane (B81311) ring, bypassing the need for a pre-functionalized ketone. researchgate.net

Electrochemical Synthesis: Electrochemical methods are gaining traction as a green alternative to traditional chemical reagents. nih.govacs.org These processes use electrical current to drive the chemical transformation, such as the coupling of alkenes with amine sources, which can offer high selectivity and reduce chemical waste. nih.govacs.org

Flow Chemistry: The use of continuous flow reactors for reductive amination and other amination strategies allows for better control over reaction parameters, improved safety, and easier scalability from laboratory to industrial production.

These evolving strategies not only provide access to known alicyclic amines but also open up new avenues for creating novel and structurally complex amine derivatives for chemical and pharmaceutical research. acs.org

Properties

IUPAC Name |

4-ethyl-4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-9(2)6-4-8(10)5-7-9/h8H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTOOIBWEAQHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Isomerism of 4 Ethyl 4 Methylcyclohexan 1 Amine

Configurational Isomerism: Enantiomers and Diastereomers of Disubstituted Cyclohexanes

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. For disubstituted cyclohexanes, this isomerism manifests as enantiomers and diastereomers. mvpsvktcollege.ac.in

Enantiomers: These are non-superimposable mirror images of each other. mvpsvktcollege.ac.in

Diastereomers: These are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in Cis-trans isomerism in substituted cyclohexanes is a form of diastereomerism. mvpsvktcollege.ac.inlibretexts.org

In 4-Ethyl-4-methylcyclohexan-1-amine, the two stereocenters at C1 and C4 mean that 2² = 4 stereoisomers exist. These consist of two pairs of enantiomers. The diastereomeric relationship is defined by the relative spatial orientation of the substituents on the cyclohexane (B81311) ring, commonly referred to as cis and trans.

A cis isomer has the C1-amino group and the C4-ethyl group (the larger of the two alkyl groups at C4) on the same side of the ring.

A trans isomer has these groups on opposite sides of the ring.

Each of these diastereomers (cis and trans) is chiral and exists as a pair of enantiomers.

| Diastereomer | Stereoisomer 1 | Stereoisomer 2 | Relationship |

|---|---|---|---|

| cis | (1R, 4S)-4-Ethyl-4-methylcyclohexan-1-amine | (1S, 4R)-4-Ethyl-4-methylcyclohexan-1-amine | Enantiomers |

| trans | (1R, 4R)-4-Ethyl-4-methylcyclohexan-1-amine | (1S, 4S)-4-Ethyl-4-methylcyclohexan-1-amine | Enantiomers |

Conformational Analysis of the Cyclohexane Ring in Amines

The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. fiveable.me In substituted cyclohexanes, there are two distinct chair conformations that can interconvert via a "ring flip". During this process, axial substituents become equatorial, and equatorial substituents become axial. fiveable.me

The stability of a given conformer is largely determined by steric strain, particularly 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. libretexts.org Consequently, chair conformations with larger substituents in the equatorial position are generally more stable. libretexts.orglibretexts.org The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value".

| Substituent | A-Value (kJ/mol) |

|---|---|

| -NH₂ (Amino) | ~5.0–6.7 |

| -CH₃ (Methyl) | 7.3 |

| -CH₂CH₃ (Ethyl) | 7.5 |

For the trans-isomer of this compound, the most stable conformation will have both the amino group at C1 and the ethyl group at C4 in equatorial positions, minimizing steric hindrance. The alternative conformer, with both groups in axial positions, would be significantly less stable due to substantial 1,3-diaxial interactions.

For the cis-isomer, one substituent must be axial while the other is equatorial. unizin.org Given that the ethyl group has a slightly higher A-value than the amino group, the conformer with the ethyl group in the equatorial position and the amino group in the axial position would be marginally more stable.

Stereoselective Synthetic Routes to Access Specific Isomers

Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. nih.gov Several strategies exist to produce specific isomers of chiral cyclohexanamines.

Asymmetric synthesis aims to create a specific stereoisomer from a prochiral or racemic starting material. More than 80% of all drugs contain amine functionality, many of which are chiral, driving the development of these methods. yale.edu

Key approaches applicable to cyclohexanamine scaffolds include:

Catalytic Asymmetric Hydrogenation: Prochiral enamines or imines derived from a corresponding ketone can be hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to produce a single enantiomer of the amine.

Use of Chiral Auxiliaries: A chiral auxiliary, such as a derivative of tert-butanesulfinamide, can be attached to the nitrogen atom of an imine. yale.edu Subsequent reduction of the C=N bond is directed by the chiral auxiliary, leading to the formation of one diastereomer preferentially. The auxiliary can then be cleaved to yield the enantiomerically enriched amine.

Biocatalysis: Enzymes, such as transaminases, can be used to convert a ketone (4-ethyl-4-methylcyclohexanone) into a chiral amine with high stereoselectivity. researchgate.net Using stereocomplementary transaminases can provide access to either enantiomer of the amine. researchgate.net

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with the in-situ racemization of the less reactive enantiomer. princeton.edumdpi.com This allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product, overcoming the 50% yield limit of traditional kinetic resolution. princeton.eduacs.org

A successful DKR process requires:

An effective and highly enantioselective catalyst for the resolution step (e.g., an enzyme like a lipase).

A compatible catalyst that rapidly racemizes the starting material under the reaction conditions.

Compatibility between the two catalytic systems. acs.org

For the synthesis of chiral cyclohexanamines, a racemic mixture of the amine could be subjected to DKR. For instance, an enzyme could selectively acylate one enantiomer (e.g., the R-enantiomer) while a transition metal catalyst (e.g., a palladium complex) simultaneously racemizes the remaining S-enantiomer. This process continuously supplies the R-enantiomer to the acylation reaction, ultimately converting the entire mixture into the acylated R-amine. acs.org Subsequent hydrolysis of the amide bond would yield the enantiopure (R)-4-Ethyl-4-methylcyclohexan-1-amine.

Chiral Resolution Techniques for Enantiopure this compound

Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org

This classical resolution technique remains one of the most common methods for separating racemic amines. wikipedia.org The process involves the following steps:

Salt Formation: The racemic amine is treated with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a mixture of two diastereomeric salts. libretexts.org For example, reacting (R,S)-4-ethyl-4-methylcyclohexan-1-amine with pure (R,R)-tartaric acid produces two diastereomers: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate].

Separation: Diastereomers possess different physical properties, including solubility. libretexts.org By carefully choosing the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. veranova.com This allows for separation by simple filtration.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the pure enantiomer of the amine. wikipedia.org

| Resolving Agent | Type |

|---|---|

| Tartaric acid | Chiral Acid |

| Camphorsulfonic acid | Chiral Acid |

| Mandelic acid | Chiral Acid |

| Dibenzoyltartaric acid | Chiral Acid |

Chromatographic Enantioseparation using Chiral Stationary Phases (e.g., Chiral HPLC, GC)

The resolution of enantiomers of cyclic amines, including those with structures analogous to this compound, is frequently achieved through chromatographic techniques employing chiral stationary phases (CSPs). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the enantioseparation of various chiral compounds, including amines. yakhak.org The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. yakhak.org For primary amines like this compound, derivatization is sometimes employed to enhance interaction with the CSP and improve separation. However, direct separations are also possible.

The choice of mobile phase is critical for achieving successful enantioseparation. Normal-phase HPLC, using eluents such as hexane (B92381) and an alcohol modifier like 2-propanol, is commonly employed for the separation of amines on polysaccharide-based CSPs. yakhak.org The addition of small amounts of an acidic or basic modifier can significantly influence the retention and selectivity. researchgate.netnih.gov

While no specific data for this compound is available, the successful separation of other 1,4-disubstituted cyclohexylamines suggests that CSPs like Chiralpak® and Chiralcel® series would be promising candidates for method development.

Interactive Data Table: Potential Chiral HPLC Conditions for Analogous Cyclic Amines

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference Compound |

| Chiralpak® IA | Hexane/2-Propanol (90:10, v/v) | 1.0 | 25 | UV (254 nm) | 1-Phenylcyclohexan-1-amine |

| Chiralcel® OD-H | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | 0.5 | 20 | UV (220 nm) | trans-4-Methylcyclohexylamine |

| Lux® Cellulose-1 | Acetonitrile/Methanol (50:50, v/v) | 1.2 | 30 | UV (230 nm) | cis-2-Methylcyclohexylamine |

Chiral Gas Chromatography (GC):

Chiral GC offers a high-resolution alternative for the separation of volatile enantiomers. For amines, derivatization is often necessary to improve volatility and thermal stability, as well as to enhance chiral recognition. Common derivatizing agents include trifluoroacetic anhydride (B1165640) and isopropyl isocyanate. nih.gov Proline-based chiral stationary phases have shown effectiveness in resolving racemic aromatic and aliphatic amines after derivatization. nih.gov The separation of underivatized aromatic alcohols on such phases suggests potential for direct analysis of some amines as well. nih.gov

Biocatalytic Resolution and Dynamic Isomerization Processes

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. For amines, lipase-catalyzed kinetic resolution is a well-established method. chimia.chresearchgate.net

Biocatalytic Resolution:

In a kinetic resolution process, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a racemic mixture of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, for instance, using an acyl donor like ethyl acetate. chimia.ch The resulting acylated product and the unreacted amine enantiomer can then be separated by conventional methods like extraction or chromatography. Lipases such as Candida antarctica lipase B (CALB) have been shown to be highly effective in the kinetic resolution of a wide range of amines. chimia.ch

The successful application of lipases for the resolution of other cyclic amines, including precursors to pharmaceuticals, highlights the potential of this method for this compound. mdpi.com

Dynamic Kinetic Resolution (DKR):

A limitation of traditional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. nih.gov This allows for the theoretical conversion of the entire racemic starting material into a single enantiomerically pure product. For amines, this can be achieved by coupling the lipase-catalyzed acylation with a racemization catalyst, such as a metal complex or, in some cases, free radicals. nih.gov While specific DKR protocols for this compound have not been reported, the development of such processes for other non-benzylic amines suggests its feasibility. nih.gov

Interactive Data Table: Potential Biocatalytic Resolution Parameters for Analogous Amines

| Enzyme | Reaction Type | Acyl Donor/Solvent | Temperature (°C) | Product (Enantiomeric Excess) | Reference Compound |

| Candida antarctica Lipase B | Kinetic Resolution | Ethyl Acetate/Toluene | 45 | (R)-N-acetyl-1-phenylethylamine (>98% ee) | 1-Phenylethylamine |

| Pseudomonas cepacia Lipase | Kinetic Resolution | Diethyl carbonate/2-Me-THF | 30 | (S)-amine (99% ee) | Ivabradine precursor amine |

| Lipase from Burkholderia cepacia | Dynamic Kinetic Resolution | Isopropenyl acetate/Ru-catalyst | 60 | (R)-amide (>99% ee) | 1-(1-Naphthyl)ethylamine |

Reaction Pathways and Derivatization Chemistry of 4 Ethyl 4 Methylcyclohexan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group is the most reactive site in 4-Ethyl-4-methylcyclohexan-1-amine, readily participating in a range of nucleophilic reactions.

As a primary amine, this compound can act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides to form secondary and tertiary amines. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction proceeds via an SN2 mechanism, and the rate can be influenced by the steric hindrance around the amine and the nature of the alkyl halide.

In addition to substitution, the amine can participate in nucleophilic addition reactions with carbonyl compounds. The nitrogen atom adds to the carbonyl carbon of aldehydes and ketones, forming a tetrahedral intermediate which can then eliminate water to form an imine.

The reaction of this compound with acyl chlorides or acid anhydrides leads to the formation of amides. smolecule.com This acylation reaction is a common method for protecting the amine group or for synthesizing more complex molecules. smolecule.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or carboxylic acid byproduct.

The condensation of this compound with aldehydes or ketones yields imines, also known as Schiff bases. sciforum.net This reaction is often catalyzed by an acid and involves the removal of water. researchgate.net Imines are versatile intermediates in organic synthesis and can be reduced to form secondary amines or used in various carbon-carbon bond-forming reactions. beilstein-journals.orgorganic-chemistry.org The general reaction for imine formation is as follows:

R-CHO + H₂N-R' → R-CH=N-R' + H₂O (where R-CHO is an aldehyde and H₂N-R' is the primary amine)

Transformations Involving the Cyclohexane (B81311) Ring System

While the primary amine is the most reactive site, the cyclohexane ring can also undergo chemical transformations, although these reactions are generally less facile.

The cyclohexane ring is a saturated hydrocarbon and is therefore relatively resistant to oxidation. However, under harsh conditions with strong oxidizing agents, it can be oxidized. More commonly, if other functional groups are present on the ring, they can direct oxidation to specific positions. For instance, electrochemical cross-dehydrogenation aromatization has been used to synthesize 1,4-phenylenediamine from cyclohex-2-enone and amines. smolecule.com

Reduction of the cyclohexane ring itself is not a typical reaction as it is already saturated. However, if unsaturation were introduced into the ring, for example through an elimination reaction, the resulting double bond could be reduced via catalytic hydrogenation.

Direct electrophilic substitution on the saturated cyclohexane ring is not a feasible reaction pathway. However, if the ring were to be aromatized, it could then undergo electrophilic aromatic substitution reactions such as nitration and halogenation. smolecule.com The directing effects of the substituents on the aromatic ring would then determine the position of the incoming electrophile.

Nucleophilic substitution on the cyclohexane ring is also uncommon unless a good leaving group is present. For example, if a hydroxyl group were present on the ring, it could be converted to a better leaving group (e.g., a tosylate), which could then be displaced by a nucleophile.

Carbon-Carbon Bond Formation Adjacent to the Amine or Cyclohexyl Ring

While direct carbon-carbon bond formation on the cyclohexane ring is challenging, it is possible to achieve this through multi-step synthetic sequences. For instance, the amine group could be used to direct the formation of a new carbon-carbon bond on an adjacent carbon atom through reactions such as the Mannich reaction, although this is more typical for secondary amines.

Alternatively, functionalization of the cyclohexane ring, for example by introducing a carbonyl group, would allow for a wider range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Grignard reactions.

Theoretical and Computational Studies of 4 Ethyl 4 Methylcyclohexan 1 Amine

Conformational Landscape Exploration and Energy Minimization

There are no available studies that have computationally explored the conformational isomers of 4-Ethyl-4-methylcyclohexan-1-amine. Such a study would typically involve the identification of various chair and boat conformations, as well as the axial and equatorial positioning of the amine, ethyl, and methyl substituents. Energy minimization calculations using methods like Density Functional Theory (DFT) would be required to determine the relative stabilities of these conformers. Without published research, data on the potential energy surface and the global minimum energy structure of this compound remain undetermined.

Reaction Mechanism Elucidation and Transition State Analysis

Specific computational investigations into the reaction mechanisms involving this compound have not been reported. Elucidating reaction pathways, such as those for N-acylation or N-alkylation, would necessitate computational modeling to identify transition states and calculate activation energies. This type of analysis provides critical insights into reaction kinetics and selectivity, but such data is not currently available for this compound.

Molecular Dynamics Simulations for Solvent Effects and Condensed Phase Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound. MD simulations are instrumental in understanding the behavior of a molecule in the condensed phase, including its interactions with solvent molecules, its diffusion characteristics, and its aggregation properties. The effects of different solvents on the conformational preferences and reactivity of this compound are therefore yet to be computationally explored.

Computational Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) or other computational models to predict the structure-reactivity relationships of this compound are not present in the scientific literature. These studies are vital for predicting the biological activity or chemical reactivity of a compound based on its molecular structure. The development of such predictive models requires a dataset of related compounds and their measured activities, which has not been compiled or analyzed for this specific amine.

Academic Applications and Future Research Directions

4-Ethyl-4-methylcyclohexan-1-amine as a Key Synthetic Intermediate

The strategic placement of an amine group on a sterically hindered cyclohexane (B81311) framework makes this compound a versatile building block in organic synthesis. Its utility spans from being a precursor for intricate molecular architectures to a foundational scaffold for the development of new chemical entities with potential therapeutic applications.

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the primary amine group in this compound allows for its incorporation into a wide array of more complex organic structures. While specific examples of total synthesis employing this exact amine are not extensively documented in publicly available literature, its structural motif is analogous to key intermediates in the synthesis of biologically active compounds. For instance, substituted cyclohexylamines are crucial components in the synthesis of various pharmaceuticals. smolecule.com The gem-disubstituted pattern at the 4-position, with an ethyl and a methyl group, provides a unique lipophilic and steric profile that can be exploited to modulate the properties of target molecules. smolecule.com

The general synthetic utility of such amines involves their reaction via the amine functionality to form amides, sulfonamides, and other derivatives, which are common linkages in drug molecules. The cyclohexane backbone also offers a rigid scaffold that can be used to control the spatial orientation of appended functional groups, a critical aspect in the design of molecules that interact with biological targets.

Building Block for the Development of New Chemical Entities

The development of new chemical entities (NCEs) is a cornerstone of medicinal chemistry, and this compound serves as a valuable starting point for creating novel molecular frameworks. smolecule.com Its potential lies in its ability to serve as a scaffold, which can be systematically modified to explore chemical space and identify compounds with desired biological activities.

Initial investigations suggest that compounds incorporating the 4-substituted cyclohexylamine (B46788) moiety may interact with neurological targets. smolecule.com The unique substitution pattern of this compound could lead to derivatives with tailored pharmacological profiles, potentially for treating neurological disorders. smolecule.com The exploration of this scaffold in drug discovery programs is an active area of research, with the aim of generating novel therapeutics with improved efficacy and safety.

Catalytic Applications of this compound and its Derivatives

The amine functionality of this compound and its derivatives opens up avenues for their use in various catalytic systems. These applications range from organocatalysis, where the amine itself acts as the catalyst, to the design of sophisticated ligands for transition metal-catalyzed reactions and the mimicry of enzymatic processes.

Organocatalysis in Stereoselective Transformations

Chiral amines and their derivatives are fundamental catalysts in a multitude of stereoselective transformations. While direct organocatalytic applications of this compound are not yet widely reported, the broader class of chiral cyclohexylamines is known to be effective in reactions such as aldol (B89426) and Michael additions. These catalysts typically operate by forming chiral enamines or iminium ions as transient intermediates, which then react with high stereocontrol.

The development of chiral variants of this compound could lead to novel organocatalysts. The specific steric and electronic properties conferred by the ethyl and methyl groups could influence the stereochemical outcome of catalyzed reactions in a unique manner, potentially providing access to enantiomerically enriched products that are difficult to obtain with existing catalysts.

Ligand Design in Transition Metal-Catalyzed Reactions

The amine group of this compound can be readily functionalized to create a diverse range of ligands for transition metal catalysis. Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical and agrochemical industries.

Derivatives of this compound can be envisioned as components of bidentate or polydentate ligands, where the nitrogen atom, along with other strategically placed donor atoms, coordinates to a metal center. The stereochemistry of the cyclohexane ring can create a well-defined chiral pocket around the metal, influencing the selectivity of the catalyzed reaction. Research in this area focuses on synthesizing these novel ligands and evaluating their performance in key transformations such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions.

Biocatalysis and Enzyme Mimicry in Organic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and amine oxidases are capable of producing chiral amines with high enantiopurity. Recent research has focused on the use of transaminases for the production of trans-4-substituted cyclohexane-1-amines, which are key intermediates for pharmaceuticals like Cariprazine. researchgate.net These enzymes can selectively aminate a corresponding ketone or deaminate the cis-isomer of a racemic mixture to yield the desired trans-amine with high diastereomeric excess. researchgate.net

While direct biocatalytic studies on this compound are limited, the existing research on related structures provides a strong foundation for future work. researchgate.net Enzyme engineering and directed evolution could be employed to develop biocatalysts specifically tailored for the synthesis of chiral this compound and its derivatives. Furthermore, synthetic molecules that mimic the active sites of these enzymes, with this compound as a core structural element, could lead to the development of novel, highly efficient, and selective catalysts for a variety of organic transformations.

Contributions to Materials Science

The incorporation of cyclohexanamine moieties into larger molecular structures can impart desirable properties to materials, leading to applications in polymers and corrosion inhibition.

The bifunctional nature of cyclohexanamines, possessing both a reactive amine group and a sterically significant cyclic alkyl structure, makes them versatile building blocks in polymer chemistry. The amine group can participate in polymerization reactions, such as condensation polymerization, to form polyamides. chemguide.co.uk For instance, diamines like 1,6-diaminohexane, which shares a similar aliphatic amine character, are condensed with dicarboxylic acids to produce nylons. chemguide.co.uklibretexts.org The cyclohexane ring, in this context, can be integrated into the polymer backbone to enhance thermal stability and mechanical properties of the resulting material. newtopchem.com Polyamides derived from cyclohexane-based monomers have been shown to exhibit high melting points and thermal stability. google.com

Cyclohexylamine and its derivatives are also effective as corrosion inhibitors, particularly in boiler water treatment systems. atamanchemicals.comconsolidated-chemical.comeschemy.com They function by neutralizing acidic components like carbon dioxide in condensate water and forming a protective film on metal surfaces, thus preventing corrosion. consolidated-chemical.comeschemy.com The effectiveness of cyclohexylamine as a corrosion inhibitor for mild steel in acidic environments has been demonstrated, with studies showing significant corrosion inhibition efficiency. researchgate.net The amine group plays a crucial role in this application by adsorbing onto the metal surface. The specific substitution pattern on the cyclohexane ring, such as in this compound, can influence the packing and stability of the protective layer.

Table 1: Applications of Cyclohexanamine Derivatives in Functional Materials A summary of how cyclohexanamine units contribute to the properties of various materials.

| Material Type | Application | Role of Cyclohexanamine Unit |

| Polymers (Polyamides) | Engineering Plastics, Fibers | Incorporation of the rigid cyclohexane ring into the polymer backbone can increase thermal stability and modify mechanical properties. newtopchem.comgoogle.com |

| Corrosion Inhibitors | Boiler Water Treatment, Metal Protection | The amine group neutralizes acidic species and adsorbs onto metal surfaces to form a protective barrier against corrosion. atamanchemicals.comconsolidated-chemical.comeschemy.comresearchgate.net |

| Resins and Polymers | Epoxy Resins, Polyurethanes | Acts as a curing agent, enhancing cross-linking density, which improves mechanical strength and thermal stability. newtopchem.com |

| Rubber | Vulcanization Accelerator | Used in the synthesis of sulfenamide-based accelerators that improve the durability and elasticity of rubber products. atamanchemicals.comconsolidated-chemical.com |

Future Research Perspectives and Emerging Challenges

The continued relevance of substituted cyclohexanamines in academic and industrial research is contingent on addressing current challenges and exploring new scientific frontiers. Key areas of focus include the development of sustainable synthetic methods, the discovery of novel chemical transformations, and the implementation of advanced screening technologies.

Traditional methods for amine synthesis often rely on harsh reaction conditions and hazardous reagents. The principles of green chemistry are driving research towards more environmentally benign synthetic routes. For substituted cyclohexanamines, this includes the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. nih.gov For example, enzymatic amination platforms are being developed for the stereocontrolled synthesis of 4-substituted cyclohexylamines from the corresponding cyclohexanones. researchgate.net These biocatalytic approaches offer a promising alternative to conventional methods that may lack stereocontrol. nih.govresearchgate.net

Another green approach is the use of photocatalysis, which utilizes light to drive chemical reactions, often with the aid of a photocatalyst. nih.gov This method can enable the synthesis of highly functionalized cyclohexylamine derivatives under mild, redox-neutral conditions. nih.govrsc.org The development of these sustainable pathways is crucial for reducing the environmental impact of producing these valuable chemical intermediates.

Table 2: Comparison of Synthetic Methodologies for Substituted Cyclohexanamines A comparison of traditional and emerging green synthetic methods.

| Methodology | Description | Advantages | Challenges |

| Traditional Chemical Synthesis | Often involves multi-step processes with stoichiometric reagents and harsh conditions (e.g., high pressure/temperature). eschemy.com | Well-established and scalable for many derivatives. | Can generate significant chemical waste, may require hazardous reagents, and can have low atom economy. |

| Biocatalytic Synthesis | Utilizes enzymes (e.g., transaminases) to catalyze the amination of ketone precursors. nih.gov | High stereoselectivity, mild reaction conditions (aqueous media, room temperature), environmentally friendly. nih.govresearchgate.net | Enzyme stability and substrate scope can be limiting; requires development and engineering of specific enzymes. |

| Photocatalytic Synthesis | Uses light energy, often with a catalyst, to drive reactions like cycloadditions to form complex amine structures. nih.gov | Mild reaction conditions, high atom economy, access to unique reactivity and complex products. nih.govrsc.org | Substrate scope may be limited, and scaling up photochemical reactions can be challenging. |

A significant challenge in the synthesis of substituted cyclohexanes is controlling the stereochemistry, leading to the desired cis or trans isomers and specific enantiomers. researchgate.net Future research will likely focus on developing new catalytic systems that can achieve high levels of diastereoselectivity and enantioselectivity in reactions to produce compounds like this compound. For instance, cascade reactions, such as the double Michael addition, have been used to create highly substituted cyclohexanones with excellent diastereoselectivity, which can then be converted to the corresponding amines. beilstein-journals.orgnih.govresearchgate.net

Furthermore, the exploration of novel reaction types, such as visible-light-enabled [4+2] cycloadditions, opens up new pathways to complex, functionalized cyclohexylamine derivatives that were previously difficult to access. nih.govresearchgate.net These methods allow for the construction of multiple chemical bonds in a single step with high control over the spatial arrangement of atoms. rsc.org Understanding and harnessing these novel reactivity patterns will be key to synthesizing new generations of substituted cyclohexanamines with tailored properties.

The discovery of new catalysts and the optimization of reaction conditions are often slow, iterative processes. youtube.com High-throughput screening (HTS) has emerged as a powerful tool to accelerate this research by enabling the rapid testing of hundreds or thousands of different reaction permutations in parallel. nih.govnumberanalytics.com In the context of synthesizing substituted cyclohexanamines, HTS can be used to screen large libraries of potential catalysts to identify the most effective ones for a specific transformation, such as the reductive amination of a ketone. acs.orgpurdue.edu

HTS systems typically use automated liquid handling robots to prepare reactions in microtiter plates, followed by rapid analysis using techniques like mass spectrometry. purdue.edunih.gov Desorption electrospray ionization mass spectrometry (DESI-MS) is one such technique that allows for the very fast analysis of reaction mixtures, making it suitable for HTS workflows. acs.orgpurdue.edu This approach not only speeds up catalyst discovery but also facilitates the identification of transient reaction intermediates. nih.govnova.educatalysis.blog Identifying these fleeting species is crucial for understanding the reaction mechanism, which in turn allows for more rational optimization of the reaction conditions to improve yield and selectivity. catalysis.blog

Table 3: High-Throughput Screening (HTS) Techniques for Amine Synthesis An overview of analytical methods used in HTS for catalyst and intermediate discovery in the synthesis of amines.

| HTS Analytical Technique | Principle | Application in Amine Synthesis |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio to identify and quantify reaction products and byproducts. nih.gov | Rapidly determines the success of a reaction by detecting the desired amine product. acs.orgpurdue.edu |

| Fluorescence Spectroscopy | Measures the fluorescence of a sample. Can be used in "turn-on" assays where a product displaces a fluorescent molecule. nih.gov | Quantification of amine concentration in HTS formats to determine reaction yield. nih.gov |

| Infrared (IR) Thermography | Detects the heat released from exothermic reactions, providing a measure of reaction rate. mpg.de | Screening for catalytic activity by identifying "hot spots" in a catalyst library where the reaction is proceeding quickly. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, used for determining enantiomeric excess. nih.govmpg.de | Screening for enantioselective catalysts that produce a chiral amine with high optical purity. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-Ethyl-4-methylcyclohexan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: A primary synthetic route involves reductive amination of 4-ethyl-4-methylcyclohexanone with ammonia or a primary amine. This reaction typically employs reducing agents like sodium cyanoborohydride (NaBH3CN) in methanol or hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under pressure . Key factors affecting yield include:

- pH control : NaBH3CN requires mildly acidic conditions (pH ~6–7) for optimal activity.

- Temperature : H₂-based reductions often require elevated temperatures (50–100°C) for efficient conversion.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation may be necessary to isolate the amine from byproducts.

Example Workflow:

React 4-ethyl-4-methylcyclohexanone with methylamine in methanol.

Add NaBH3CN and stir at room temperature for 24 hours.

Quench with aqueous NH4Cl, extract with dichloromethane, and purify via flash chromatography.

Safety Note: Use protective gloves, eyewear, and fume hoods to handle volatile amines and cyanoborohydrides .

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., using PubChem’s spectral libraries) to confirm structure .

- Chiral derivatization : Use chiral resolving agents (e.g., Mosher’s acid chloride) to distinguish enantiomers.

- Chromatography :

- Chiral HPLC : Employ columns like Chiralpak® IA with hexane/isopropanol mobile phases to assess enantiomeric excess.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₉H₁₉N, [M+H]+ = 142.1591).

Common Pitfalls:

- Impurities from incomplete reduction (e.g., residual ketone) may skew NMR integration. Use deuterated solvents and reference standards for calibration .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data when synthesizing this compound derivatives?

Methodological Answer: Conflicts in NMR or IR data often arise from:

- Tautomerization : Amines may exhibit dynamic equilibria in solution, altering peak positions. Use variable-temperature NMR to observe shifts.

- Residual solvents : Ensure complete solvent removal (e.g., rotovap under high vacuum) and compare with solvent-free reference spectra .

- Isomeric mixtures : Optimize reaction conditions (e.g., steric hindrance control during alkylation) to minimize byproducts.

Case Study:

If a synthetic route yields unexpected doublets in ¹H NMR, perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign stereochemistry. Cross-validate with computational tools (e.g., Gaussian DFT for predicted shifts) .

Q. What computational strategies can predict the biological activity of this compound analogs?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., G protein-coupled receptors). Focus on steric complementarity between the cyclohexane ring and hydrophobic receptor pockets.

- Quantitative Structure-Activity Relationship (QSAR) : Train models on existing amine bioactivity data (e.g., IC₅₀ values) to predict novel analogs’ potency. Include descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Example Workflow:

Generate 3D conformers of the compound using Open Babel.

Dock into the active site of a cannabinoid receptor (PDB: 5TGZ).

Analyze binding energy (ΔG) and key residue interactions (e.g., π-alkyl interactions with Phe200).

Q. How does the steric bulk of the 4-ethyl and 4-methyl groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The substituents create a sterically hindered environment , affecting:

- Reaction kinetics : Slower SN2 rates due to reduced accessibility of the amine lone pair.

- Regioselectivity : Favoring less hindered pathways (e.g., alkylation at the primary amine over secondary sites).

Experimental Design:

Compare reaction rates of this compound with less hindered analogs (e.g., cyclohexanamine) using methyl iodide as an alkylating agent.

Monitor progress via TLC (develop with ninhydrin) or in-situ IR (disappearance of N-H stretches).

Data Analysis:

- Calculate rate constants (k) using pseudo-first-order kinetics.

- Correlate steric parameters (e.g., A-values) with reactivity trends .

Tables for Methodological Reference

Q. Table 1: Comparison of Reducing Agents for Reductive Amination

| Agent | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| NaBH3CN | RT, pH 6.5, MeOH | 65–75 | >90% | |

| H₂/Pd/C | 80°C, 50 psi | 70–85 | >95% | |

| BH3·THF | 0°C→RT, THF | 50–60 | 85–90% |

Q. Table 2: Key Spectroscopic Data for Structural Validation

| Technique | Expected Data | Common Artifacts |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.2–1.5 (m, CH2), δ 2.5 (s, NH2) | Solvent peaks (e.g., CHCl₃) |

| IR (neat) | 3350 cm⁻¹ (N-H stretch) | Moisture (O-H stretches) |

| HRMS | [M+H]+ = 142.1591 (C₉H₁₉N) | Adducts (e.g., Na+, K+) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.